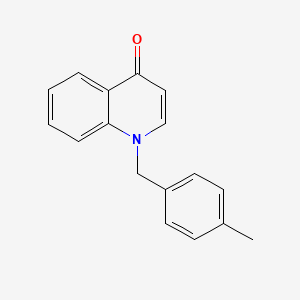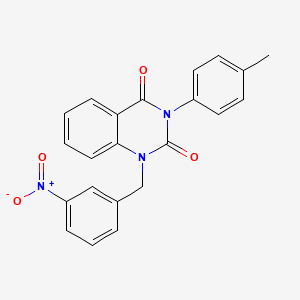
1-(4-methylbenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE is an organic compound that belongs to the class of quinolines This compound is characterized by the presence of a quinoline core structure with a 4-methylphenylmethyl substituent at the 1-position and a dihydroquinolinone moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE can be synthesized through several synthetic routes. One common method involves the condensation of 4-methylbenzylamine with 2-chloroquinoline-3-carbaldehyde under basic conditions, followed by cyclization and reduction steps. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in solvents like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinolinone moiety to a fully reduced quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Fully reduced quinoline compounds.
Substitution: Substituted quinoline derivatives with different functional groups at specific positions.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure but differ in their substituents and functional groups.
Dihydroquinolinones: Similar compounds with variations in the substituents at different positions on the quinoline ring.
4-Methylphenyl derivatives: Compounds with the 4-methylphenyl group attached to different core structures.
Uniqueness: The uniqueness of 1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE lies in its specific combination of the quinoline core with the 4-methylphenylmethyl substituent, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
- Quinoline
- 4-Methylquinoline
- 1,4-Dihydroquinolin-4-one
- 4-Methylphenylquinoline
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]quinolin-4-one |
InChI |
InChI=1S/C17H15NO/c1-13-6-8-14(9-7-13)12-18-11-10-17(19)15-4-2-3-5-16(15)18/h2-11H,12H2,1H3 |
InChI Key |
MZZAIUDZYKVJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-cyclohexyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436028.png)
![2-(3,4-dimethoxyphenyl)-7-sulfanylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B11436034.png)
![7-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11436042.png)
![3-(3-chloro-2-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436045.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11436052.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11436066.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B11436073.png)
![3-methyl-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide](/img/structure/B11436077.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11436083.png)
![(2E)-6-(4-fluorobenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11436089.png)
![2-(3-chlorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436095.png)
![Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11436103.png)
![N~4~-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine](/img/structure/B11436110.png)
